molecular formula C9H11NO3S B2501520 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid CAS No. 2059937-77-6

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid

Cat. No. B2501520
CAS RN: 2059937-77-6
M. Wt: 213.25
InChI Key: PGVPNNCJRLMIIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of sulfonic acid functionalized imidazolium salts as catalysts. For instance, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate is used to catalyze the synthesis of 13-aryl-12H-benzo[f]indeno[1,2-b]quinoline-12-one derivatives through a one-pot condensation process . Similarly, 3-methyl-1-sulfonic acid imidazolium chloride in combination with FeCl3 is employed for the synthesis of benzimidazole derivatives from benzene-1,2-diamine and aromatic aldehydes . These methods emphasize high yields, short reaction times, and the use of green chemistry principles.

Molecular Structure Analysis

While the molecular structure of 3-[Methyl(methylimino)oxo-lambda^6-sulfanyl]benzoic acid is not explicitly analyzed in the provided papers, the structure of benzimidazole and benzoquinoline derivatives synthesized in the studies suggests that the compound would likely exhibit a complex aromatic structure with potential for varied electronic and steric interactions due to the presence of the sulfanyl group and the imino moiety .

Chemical Reactions Analysis

The chemical reactions described in the papers involve the formation of heterocyclic compounds through condensation reactions. The use of sulfonic acid functionalized imidazolium salts as catalysts indicates that these types of compounds can facilitate the formation of carbon-nitrogen bonds, which could be relevant for the synthesis of 3-[Methyl(methylimino)oxo-lambda^6-sulfanyl]benzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[Methyl(methylimino)oxo-lambda^6-sulfanyl]benzoic acid are not directly provided in the papers. However, the synthesis of similar compounds suggests that such a molecule would likely be solid at room temperature and could exhibit properties such as high reactivity in condensation reactions and potential biological activity, given the presence of the sulfanyl and imino groups . The synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in the preparation of cardiotonic drugs, also indicates the potential pharmaceutical relevance of sulfanyl benzoic acid derivatives .

Scientific Research Applications

Dual Enzyme Inhibition

Compounds structurally related to the query have been studied for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the nucleotide synthesis pathway, suggesting their possible application in cancer therapy (Gangjee et al., 2008).

Chemiluminescence

Research on sulfanyl-substituted compounds has explored their base-induced chemiluminescence, offering insights into their potential use in analytical chemistry and sensor technology (Watanabe et al., 2010).

Catalytic Applications

Studies have demonstrated the use of sulfanylpropyl esters as recyclable catalysts for the synthesis of complex organic molecules, indicating their utility in green chemistry and organic synthesis (Tayebi et al., 2011).

Antimicrobial Activity

Derivatives of benzimidazole containing sulfanyl groups have shown potent activities against Helicobacter pylori, a pathogen involved in gastric ulcers and cancers, suggesting their potential as novel antimicrobial agents (Carcanague et al., 2002).

Synthesis of Imidazoles

The synthesis of tetrasubstituted imidazoles using Brønsted acidic ionic liquids highlights the role of sulfanyl-containing compounds in facilitating efficient and green chemical reactions (Davoodnia et al., 2010).

Induction of Stress Tolerance in Plants

Research on benzoic acid and its derivatives, including sulfanyl-containing compounds, has investigated their role in inducing multiple stress tolerance in plants, potentially contributing to agricultural resilience (Senaratna et al., 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-(N,S-dimethylsulfonimidoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-10-14(2,13)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVPNNCJRLMIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=S(=O)(C)C1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid

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